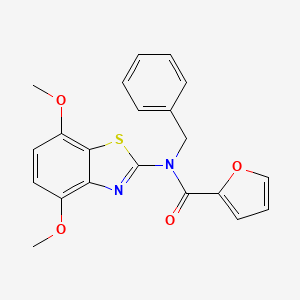

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.

Introduction of the dimethoxy groups: Methoxylation reactions are employed to introduce the methoxy groups at the 4 and 7 positions of the benzothiazole ring.

Attachment of the furan-2-carboxamide moiety: This step involves the reaction of the benzothiazole derivative with furan-2-carboxylic acid or its derivatives under appropriate coupling conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the carboxamide group, forming the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has been investigated for various scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

Industry: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:

4,7-Dimethoxy-1,3-benzothiazol-2-amine: Similar in structure but lacks the furan-2-carboxamide and benzyl groups.

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Contains a methylglycine moiety instead of the furan-2-carboxamide group.

N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide: Features a butanamide group instead of the furan-2-carboxamide group.

Biological Activity

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminobenzenethiol with suitable aldehydes or ketones.

- Introduction of Methoxy Groups : Methoxylation reactions are performed to add methoxy groups at the 4 and 7 positions of the benzothiazole ring.

- Attachment of Furan-2-Carboxamide : The final step involves coupling the benzothiazole derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains. The mechanism is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as PI3K/Akt. In particular, it has shown promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These findings suggest that while the compound is effective in monolayer cultures, its efficacy may decrease in three-dimensional environments that better mimic tumor conditions .

The biological activity of this compound can be summarized as follows:

- Antimicrobial : Disruption of cell membrane integrity and inhibition of enzyme activity.

- Anticancer : Induction of apoptosis via caspase activation and interference with survival signaling pathways.

Comparative Analysis

When compared to other similar compounds, this compound demonstrates superior activity profiles:

| Compound Name | Structure Differences | Notable Activity |

|---|---|---|

| 4,7-Dimethoxy-1,3-benzothiazol-2-amine | Lacks furan moiety | Lower anticancer activity |

| N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | Contains methylglycine instead of furan | Limited antimicrobial action |

| N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide | Features butanamide group | Reduced cytotoxicity |

Case Studies

- Antitumor Efficacy : In a study involving various synthesized compounds with similar structures, those containing benzothiazole and furan moieties showed significant antitumor activity across multiple cancer cell lines .

- Antibacterial Testing : Compounds structurally related to this compound were evaluated for antibacterial properties against common pathogens such as E. coli and Staphylococcus aureus, demonstrating effective inhibition.

Properties

IUPAC Name |

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-25-15-10-11-16(26-2)19-18(15)22-21(28-19)23(13-14-7-4-3-5-8-14)20(24)17-9-6-12-27-17/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYHGTTVIQVNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.